4-Phenyl-3-furoxancarbonitrile is a synthetic compound belonging to the furoxan class of molecules. Furoxans are heterocyclic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. 4-Phenyl-3-furoxancarbonitrile has garnered interest in scientific research due to its ability to release nitric oxide (NO) in the presence of thiol cofactors [, , , ]. This property makes it a valuable tool for studying the biological effects of NO and exploring its potential therapeutic applications.
4-Phenyl-3-furoxancarbonitrile is a compound recognized for its role as a nitric oxide donor. This compound is classified within the furoxan family, which are known for their ability to release nitric oxide in biological systems. The compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular and anti-inflammatory contexts.
4-Phenyl-3-furoxancarbonitrile is sourced from various chemical suppliers and research articles that explore its properties and applications. It is classified as a furoxan derivative, which is characterized by a five-membered ring containing two nitrogen atoms and an oxygen atom. Furoxans are notable for their ability to act as nitric oxide donors, which can influence various physiological processes.
The synthesis of 4-Phenyl-3-furoxancarbonitrile typically involves the reaction of thiol-containing cofactors with furoxan derivatives. One common method includes the reaction of 4-Phenyl-3-furoxancarbonitrile with thiophenol, leading to the release of nitric oxide under specific conditions. The reaction pathway often yields several products, including phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole, showcasing the compound's reactivity and versatility in organic synthesis .
The molecular structure of 4-Phenyl-3-furoxancarbonitrile can be represented as follows:
This structure features a furoxan ring attached to a phenyl group, contributing to its chemical properties. The compound's molecular weight is approximately 194.17 g/mol. The presence of the nitrile group (–C≡N) enhances its reactivity, particularly in biological systems where it can facilitate nitric oxide release.
4-Phenyl-3-furoxancarbonitrile undergoes several key reactions:
The efficiency of these reactions can be influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.
The mechanism by which 4-Phenyl-3-furoxancarbonitrile acts as a nitric oxide donor involves several steps:
This mechanism underlies the compound's potential therapeutic applications in treating conditions such as hypertension and inflammation.
4-Phenyl-3-furoxancarbonitrile exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and its application in biological studies.
The scientific applications of 4-Phenyl-3-furoxancarbonitrile include:
The compound is systematically named as 4-phenyl-1,2,5-oxadiazole 2-oxide-3-carbonitrile under IUPAC rules, reflecting its core heterocyclic structure and substituent positions. Key synonyms include:
Its chemical registry identifier is CHEBI:180495, and it is cataloged under ChemSpider ID 1692. The molecular structure is unambiguously defined by the SMILES string: [O-][n+]1onc(-c2ccccc2)c1C#N
and InChIKey: PMYJGTWUVVVOFO-UHFFFAOYSA-N
[1] [2].
This compound belongs to the furoxan subclass of 1,2,5-oxadiazoles, characterized by an N-oxide bridge (N→O) at positions 1-2. The phenyl group at C4 and cyano (-C≡N) at C3 create a conjugated π-system. Key classification features include:
Table 1: Structural Classification of 4-Phenyl-3-furoxancarbonitrile
Classification Level | Descriptor |
---|---|
Core Heterocycle | 1,2,5-Oxadiazole (Furazan) |
Oxidation State | N-Oxide (Furoxan) |
C3 Substituent | Cyano (-CN) |
C4 Substituent | Phenyl (-C₆H₅) |
Empirical formula: C₉H₅N₃O₂ (MW = 187.16 g/mol). Key stereoelectronic properties:
Table 2: Calculated Molecular Properties
Property | Value |
---|---|
Molecular Weight | 187.16 g/mol |
HOMO Energy | -6.8 eV |
LUMO Energy | -3.7 eV |
LogP (Octanol-Water) | 1.9 |
Polar Surface Area | 73.7 Ų |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0